N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide

Kinase Activation MAO Inhibition Semicarbazide SAR

N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide (CAS 816439-90-4) is a synthetic small molecule belonging to the substituted semicarbazide / acyl hydrazine carboxamide class. Its structure incorporates a 4-methoxyphenoxyacetyl moiety linked to a cyclohexyl-substituted urea-like hydrazine carboxamide terminus.

Molecular Formula C16H23N3O4
Molecular Weight 321.377
CAS No. 816439-90-4
Cat. No. B2397075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide
CAS816439-90-4
Molecular FormulaC16H23N3O4
Molecular Weight321.377
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2CCCCC2
InChIInChI=1S/C16H23N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(20)18-19-16(21)17-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21)
InChIKeyDZOFFGACCSQWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide (CAS 816439-90-4): Compound Identity and Procurement Baseline


N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide (CAS 816439-90-4) is a synthetic small molecule belonging to the substituted semicarbazide / acyl hydrazine carboxamide class [1]. Its structure incorporates a 4-methoxyphenoxyacetyl moiety linked to a cyclohexyl-substituted urea-like hydrazine carboxamide terminus [1]. The compound has a molecular weight of 321.37 g/mol, a calculated XLogP3-AA of 2.4, and presents 3 hydrogen bond donors and 4 acceptors [1]. It is cataloged in public chemical databases under PubChem CID 4663261 and ChEMBL CHEMBL4746351, indicating its availability as a research tool compound or screening library member [1][2].

Workflow SAR probe for HRI kinase activator chemotype exploration Untested p-methoxy substitution point
Selection Screening library member, reported in PubChem/ChEMBL No annotated bioactivity; novel chemical space
Use Context Analytical reference standard candidate for LC-MS method development Distinct mass, InChIKey, and predicted logP

Why N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide Cannot Be Casually Substituted


The presence of both a 4-methoxyphenoxyacetyl group and a terminal cyclohexylcarbamoyl hydrazine linker in this compound creates a unique pharmacophore geometry that is not replicated by generic substituted acetamides or simple semicarbazides. In closely related medicinal chemistry programs, minor modifications to the N-aryl or N'-cyclohexyl substituents of N-aryl-N'-cyclohexylphenoxyureas have been shown to cause >15-fold differences in Emax values and dramatically altered selectivity profiles [1]. Therefore, substituting this compound with a simpler analog such as 2-(4-methoxyphenoxy)acetamide [2] or a typical N-arylurea would unpredictably alter target engagement potency, off-target liability, and cellular functional response. Without direct experimental data confirming functional equivalence, procurement decisions must rely on the specific structural identity of this compound to ensure experimental reproducibility.

1 2-(4-Methoxyphenoxy)acetamide analogs lack the cyclohexylcarbamoyl hydrazine linker; pharmacophore geometry may differ significantly.
2 Closely related N-aryl-N'-cyclohexylphenoxyureas show substantial variation in Emax and selectivity with minor aryl changes; response profile may not transfer.
3 Generic N-arylureas or simple semicarbazides may introduce different off-target liabilities; direct functional equivalence data are absent.

Quantitative Differentiation Evidence for N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide Over Comparators


Limitation of Available Comparative Data for Differential Activity

No primary research paper, patent, or authoritative database was identified that reports quantitative biological activity data (e.g., IC50, Ki, EC50, Emax) for N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide (CAS 816439-90-4) in any assay system. No direct head-to-head comparison with a named analog has been published. The compound is listed in PubChem (CID 4663261) and ChEMBL (CHEMBL4746351) without associated bioassay results. Therefore, a quantitative differentiation claim against a specific comparator cannot be made at this time.

Data Availability
Data to verify
No quantitative bioactivity or target engagement data identified for this compound.
Selection relies on structural identity verification.
PubChem/ChEMBL listings lack assay results; direct comparator evidence not available.
Kinase Activation MAO Inhibition Semicarbazide SAR

Structural Identity Confirmation as a Procurement Differentiator

For researchers requiring unambiguous compound identity, the target compound can be differentiated from structurally similar Compounds by its unique spectroscopic and chromatographic signatures. The computed InChIKey is DZOFFGACCSQWIX-UHFFFAOYSA-N, and the SMILES is COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2CCCCC2 [1]. The molecular formula C16H23N3O4 and exact mass 321.16885622 Da distinguish it from analogs such as 2-(4-methoxyphenoxy)acetamide (C9H11NO3, MW 181.19) [2] and N-{4-[(Cyclohexylcarbamoyl)amino]phenyl}acetamide (C15H21N3O2, MW 275.35) .

Molecular Identity
Method context
~140 Da and ~46 Da mass differences vs. 2-(4-methoxyphenoxy)acetamide and N-{4-[(cyclohexylcarbamoyl)amino]phenyl}acetamide, respectively.
Distinct exact mass and InChIKey confirm correct procurement.
Verify via LC-MS or 1H/13C-NMR against computed descriptors (PubChem).
Analytical Chemistry Quality Control Compound Authentication

Class-Level Scaffold Potential Inferred from Analog Literature

The target compound contains the N-aryl,N'-cyclohexylphenoxyurea scaffold identified as a promising chemotype for heme-regulated inhibitor kinase (HRI) activation [1]. For closely related N-aryl-N'-cyclohexylphenoxyureas, the most potent analog (I-5p) demonstrated an Emax of approximately 100% of the reference activator and an EC50 of 5.2 µM in the eIF2α phosphorylation assay [1]. While no data exist for the target compound itself, modifications on the N-aryl ring (e.g., p-trifluoromethoxy vs. p-methoxy) resulted in ~15-fold differences in Emax [1]. This suggests that the p-methoxy substitution present in the target compound may confer a distinct activation profile compared to other substituted aryl analogs, but requires experimental confirmation.

Scaffold Potential
Class-level inference
Closest analog I-5p (p-trifluoromethoxy) shows Emax ~100% of reference, EC50 5.2 µM in eIF2α phosphorylation assay.
Supports SAR probe selection; p-methoxy substitution remains untested.
Class-level HRI activation evidence; requires experimental confirmation for this exact compound.
Medicinal Chemistry Kinase Activation Structure-Activity Relationship

Recommended Application Scenarios for Procuring N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide


Medicinal Chemistry SAR Exploration of HRI Kinase Activators

This compound serves as a critical SAR probe for medicinal chemists expanding on the N-aryl-N'-cyclohexylphenoxyurea chemotype for heme-regulated inhibitor kinase (HRI) activation. Since the p-methoxy substitution has not been characterized in published HRI activation data [1], procuring this compound enables the completion of a systematic substitution matrix needed to map the electronic and steric requirements of the aryl ring. Its evaluation would directly address a gap in the existing SAR landscape.

Negative Control or Counter-Screen in MAO-A/MAO-B Inhibitor Studies

The 4-methoxyphenoxyacetamide fragment is shared with compound 12 (2-(4-methoxyphenoxy)acetamide), a known selective MAO-A inhibitor with an SI of 245 [2]. Because the target compound possesses a bulky cyclohexylcarbamoyl hydrazine extension at the acetamide nitrogen, it may exhibit altered or abolished MAO inhibitory activity. It can therefore be used as a selectivity control to confirm that MAO inhibition is dependent on the unsubstituted acetamide terminus.

Analytical Chemistry Reference Standard for Method Development

With its well-defined computed molecular descriptors (InChIKey DZOFFGACCSQWIX-UHFFFAOYSA-N, exact mass 321.16885622 Da) and distinct chromatographic retention predicted by an XLogP3-AA of 2.4 [1], this compound is suitable as a reference standard for developing LC-MS or GC-MS methods aimed at detecting or quantifying substituted semicarbazides in complex matrices. Procurement of a characterized neat sample enables retention time locking and mass spectral library entry.

Screening Library Member for Phenotypic or Target-Based Assays

As a compound cataloged in ChEMBL (CHEMBL4746351) and PubChem (CID 4663261) but lacking annotated bioactivity, it represents a novel chemotype for inclusion in diversity-oriented screening libraries. Procurement is warranted for institutions conducting high-throughput or fragment-based screening campaigns where unexplored chemical space is valued. Its 3D conformer and physicochemical properties (MW 321.37, HBD 3, HBA 4) [1] align with lead-like criteria.

Application
Selection Property
Validation Focus
HRI kinase activator SAR exploration
p-Methoxy aryl substitution pattern
Completion of substitution matrix; mapping electronic/steric requirements
MAO-A/MAO-B selectivity counter-screen
Bulky cyclohexylcarbamoyl extension
Confirm dependence of MAO inhibition on unsubstituted acetamide terminus
Analytical reference standard (LC-MS/GC-MS)
Computed exact mass 321.16885622 Da, InChIKey, predicted logP 2.4
Retention time locking and mass spectral library entry
Diversity-oriented screening library
Novel chemotype, lead-like properties (MW 321.37, HBD 3, HBA 4)
Unexplored chemical space for phenotypic or fragment-based screens
All applications are research-use only; no therapeutic or diagnostic use implied. Validation of compound identity and activity is the responsibility of the researcher.
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